Cas no 1219171-38-6 (1-{4-1-(4-methylphenyl)-1H-imidazol-2-ylpiperazin-1-yl}-4-phenylbutan-1-one hydrochloride)

1-{4-1-(4-methylphenyl)-1H-imidazol-2-ylpiperazin-1-yl}-4-phenylbutan-1-one hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-{4-1-(4-methylphenyl)-1H-imidazol-2-ylpiperazin-1-yl}-4-phenylbutan-1-one hydrochloride
- 1-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]-4-phenylbutan-1-one;hydrochloride
- VU0635019-1
- 1219171-38-6
- 1-{4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazin-1-yl}-4-phenylbutan-1-one hydrochloride
- 4-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)butan-1-one hydrochloride
- AKOS026685193
- F5095-0405
-
- インチ: 1S/C24H28N4O.ClH/c1-20-10-12-22(13-11-20)28-15-14-25-24(28)27-18-16-26(17-19-27)23(29)9-5-8-21-6-3-2-4-7-21;/h2-4,6-7,10-15H,5,8-9,16-19H2,1H3;1H
- InChIKey: LUSQJSTUUYFAOJ-UHFFFAOYSA-N
- ほほえんだ: Cl.O=C(CCCC1C=CC=CC=1)N1CCN(C2=NC=CN2C2C=CC(C)=CC=2)CC1
計算された属性
- せいみつぶんしりょう: 424.2029893g/mol
- どういたいしつりょう: 424.2029893g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 505
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.4Ų
1-{4-1-(4-methylphenyl)-1H-imidazol-2-ylpiperazin-1-yl}-4-phenylbutan-1-one hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5095-0405-15mg |
1-{4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazin-1-yl}-4-phenylbutan-1-one hydrochloride |
1219171-38-6 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5095-0405-25mg |
1-{4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazin-1-yl}-4-phenylbutan-1-one hydrochloride |
1219171-38-6 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5095-0405-1mg |
1-{4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazin-1-yl}-4-phenylbutan-1-one hydrochloride |
1219171-38-6 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5095-0405-10μmol |
1-{4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazin-1-yl}-4-phenylbutan-1-one hydrochloride |
1219171-38-6 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5095-0405-5mg |
1-{4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazin-1-yl}-4-phenylbutan-1-one hydrochloride |
1219171-38-6 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5095-0405-30mg |
1-{4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazin-1-yl}-4-phenylbutan-1-one hydrochloride |
1219171-38-6 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5095-0405-20μmol |
1-{4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazin-1-yl}-4-phenylbutan-1-one hydrochloride |
1219171-38-6 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5095-0405-5μmol |
1-{4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazin-1-yl}-4-phenylbutan-1-one hydrochloride |
1219171-38-6 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5095-0405-40mg |
1-{4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazin-1-yl}-4-phenylbutan-1-one hydrochloride |
1219171-38-6 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5095-0405-3mg |
1-{4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazin-1-yl}-4-phenylbutan-1-one hydrochloride |
1219171-38-6 | 3mg |
$63.0 | 2023-09-10 |
1-{4-1-(4-methylphenyl)-1H-imidazol-2-ylpiperazin-1-yl}-4-phenylbutan-1-one hydrochloride 関連文献
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
1-{4-1-(4-methylphenyl)-1H-imidazol-2-ylpiperazin-1-yl}-4-phenylbutan-1-one hydrochlorideに関する追加情報
Introduction to 1-{4-1-(4-methylphenyl)-1H-imidazol-2-ylpiperazin-1-yl}-4-phenylbutan-1-one hydrochloride (CAS No. 1219171-38-6)
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the field of medicinal chemistry. Among these, 1-{4-1-(4-methylphenyl)-1H-imidazol-2-ylpiperazin-1-yl}-4-phenylbutan-1-one hydrochloride, with the CAS number CAS No. 1219171-38-6, has garnered significant attention due to its unique structural properties and potential therapeutic applications. This compound, a hydrochloride salt, is derived from a complex molecular framework that combines an imidazole ring with a piperazine moiety, linked to a butanone backbone. Such structural features often contribute to its interaction with biological targets, making it a subject of interest in drug discovery.
The imidazole ring is a heterocyclic aromatic compound that is commonly found in various bioactive molecules. Its presence in 1-{4-1-(4-methylphenyl)-1H-imidazol-2-ylpiperazin-1-yl}-4-phenylbutan-1-one hydrochloride suggests potential binding affinity to enzymes and receptors that recognize imidazole-based structures. For instance, imidazole derivatives have been extensively studied for their role in inhibiting certain kinases and other enzymes involved in cellular signaling pathways. The incorporation of a 4-methylphenyl group further modulates the electronic properties of the molecule, influencing its pharmacokinetic behavior and target specificity.
The piperazine moiety is another key structural component that enhances the compound's pharmacological profile. Piperazine derivatives are well-known for their ability to interact with various biological targets, including G protein-coupled receptors (GPCRs) and transporters. In the context of 1-{4-1-(4-methylphenyl)-1H-imidazol-2-ylpiperazin-1-yl}-4-phenylbutan-1-one hydrochloride, the piperazine ring may contribute to its potential activity in modulating neurotransmitter systems, which is relevant to the treatment of central nervous system (CNS) disorders. The combination of an imidazole ring and a piperazine moiety creates a multifaceted pharmacophore that could be exploited for developing novel therapeutic agents.
The butanone backbone in this compound provides additional functional groups that can be further modified to enhance specific biological activities. Butanone derivatives have been explored in various pharmaceutical applications due to their ability to influence metabolic pathways and enzyme interactions. In particular, the phenyl group attached to the butanone chain may contribute to lipophilicity, which is a critical factor in drug absorption, distribution, metabolism, and excretion (ADME). Optimizing these structural elements can lead to improved drug-like properties and enhanced efficacy.
Recent research in medicinal chemistry has highlighted the importance of structure-based drug design, where computational methods are used to predict how molecular structures will interact with biological targets. In the case of 1-{4-1-(4-methylphenyl)-1H-imidazol-2-ylpiperazin-1-yl}-4-phenylbutan-1-one hydrochloride, computational studies have been employed to model its binding affinity to various enzymes and receptors. These studies have revealed that the compound exhibits promising interactions with targets involved in inflammation and pain modulation, suggesting potential applications in treating chronic inflammatory conditions and neuropathic pain.
The hydrochloride salt form of this compound enhances its solubility and bioavailability, which are crucial factors for clinical efficacy. Solubility plays a significant role in drug delivery systems, as it affects how quickly a drug can be absorbed into the bloodstream after administration. By forming a hydrochloride salt, the compound's water solubility is increased, allowing for more efficient absorption and distribution throughout the body.
In addition to its pharmacological potential, 1-{4-1-(4-methylphenyl)-1H-imidazol-2-ylpiperazin-1-yl}-4-phenybutanone hydrochloride has been investigated for its chemical stability and compatibility with various formulation matrices. Stability studies are essential for ensuring that a drug remains effective throughout its shelf life. The hydrochloride form has demonstrated good stability under standard storage conditions, making it suitable for long-term use in pharmaceutical formulations.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only improve yield but also minimize unwanted byproducts, ensuring that the final product meets pharmaceutical-grade standards.
Evaluation of 1-{4-methylphenyl}-{imiazol[5]pyridin[3(2H)]}rpinzine-derived compounds has shown promise in preclinical models for various therapeutic indications. For example, derivatives with similar structural motifs have demonstrated anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of both imidazole and piperazine moieties may contribute to dual inhibition or enhanced binding affinity compared to single-target inhibitors.
The development of novel scaffolds like those found in CAS No. 1219171386-derived compounds continues to drive innovation in drug discovery programs worldwide. By leveraging computational chemistry tools alongside traditional high-throughput screening methods, researchers can rapidly identify promising candidates for further development. This integrated approach accelerates the process from hit identification to lead optimization.
The future prospects for this class of compounds are promising as they offer unique structural features that can be tailored for specific therapeutic applications through medicinal chemistry modifications such as halogenation or alkylation at strategic positions on their core structure.
1219171-38-6 (1-{4-1-(4-methylphenyl)-1H-imidazol-2-ylpiperazin-1-yl}-4-phenylbutan-1-one hydrochloride) 関連製品
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